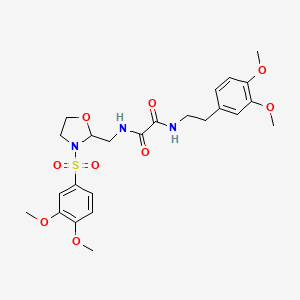

![molecular formula C7H10O B2682602 5-Oxaspiro[3.4]oct-7-ene CAS No. 2361969-73-3](/img/structure/B2682602.png)

5-Oxaspiro[3.4]oct-7-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for a related compound, methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate, is1S/C9H12O3/c1-11-8(10)7-5-9(12-6-7)3-2-4-9/h5H,2-4,6H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical form of a related compound, methyl this compound-7-carboxylate, is liquid . Its molecular weight is 168.19 .Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Discovery

- 5-Oxaspiro[3.4]oct-7-ene derivatives, particularly thia/oxa-azaspiro[3.4]octanes, are synthesized for potential use in drug discovery. These novel spirocycles are structurally diverse modules that offer multifunctionality in the development of new drugs (Li, Rogers-Evans, & Carreira, 2013).

Peptide Synthesis

- Compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, derived from this compound, have been utilized in peptide synthesis. They act as novel dipeptide synthons for constructing complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Ethers Synthesis

- Spirocyclic ethers like 1-oxaspiro[4.5]dec-6-ene and 1-oxaspiro[5.5]undec-7-ene, related to this compound, have been synthesized using Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations. This method has been applied to the total synthesis of theaspirane and theaspirone (Young, Jung, & Cheng, 2000).

Heterobicyclic Compounds Development

- Gold-catalyzed double cyclization of 1,5-enynes has been used to create heterobicyclic compounds, including oxaspiro[5.4]decene and oxaspiro[5.5]undecene, which are structurally related to this compound. This method is efficient for the diastereospecific synthesis of heterobicyclic compounds (Zhang & Kozmin, 2005).

Enzymatic Detoxification Studies

- The 1-oxaspiro[2.5]octane moiety, related to this compound, has been studied for its reactivity with yeast epoxide hydrolase. The enzyme shows a preference for O-axial C3 epimers, illustrating its potential in enzymatic detoxification of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).

Cyclooxygenase Inhibition

- Compounds structurally related to this compound, such as diarylspiro[3.4]oct-enes, have been synthesized and shown to be potent inhibitors of inducible cyclooxygenase (COX-2), with potential applications in anti-inflammatory treatments (Reitz et al., 1995).

Fungicidal Activity

- Certain derivatives of 1-oxaspiro[4.5]dec/non-3-en-3-yl, related to this compound, have demonstrated significant fungicidal activities against plant pathogens, offering a potential avenue for agricultural pest control (Tang, Guan, Zhao, Jiang, Wang, & Zhou, 2017).

Crystal Structure Analysis

- Crystal structure analysis of compounds derived from 1-oxaspiro[4.5]dec-3-en-4-one, which is structurally similar to this compound, has been conducted to understand their molecular configuration, aiding in the development of more effective chemical compounds (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-oxaspiro[3.4]oct-7-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-7(4-1)5-2-6-8-7/h2,5H,1,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNYTPUMLGKPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C=CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2682523.png)

![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2682524.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2682526.png)

![3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2682531.png)

![Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate](/img/structure/B2682534.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide](/img/structure/B2682538.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2682539.png)

![3-[(5-Methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)

![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2682541.png)